molecular formula C27H31N3O B4931924 3-[[4-(2-Ethoxyphenyl)piperazin-1-yl]methyl]-9-ethylcarbazole

3-[[4-(2-Ethoxyphenyl)piperazin-1-yl]methyl]-9-ethylcarbazole

Cat. No.: B4931924
M. Wt: 413.6 g/mol
InChI Key: CXTGBQVWMVWZIA-UHFFFAOYSA-N
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Description

3-[[4-(2-Ethoxyphenyl)piperazin-1-yl]methyl]-9-ethylcarbazole is a complex organic compound that features a piperazine ring substituted with an ethoxyphenyl group and a carbazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[4-(2-Ethoxyphenyl)piperazin-1-yl]methyl]-9-ethylcarbazole typically involves multi-step organic reactions. One common method includes the Mannich reaction, where a piperazine derivative is reacted with formaldehyde and a secondary amine to form the desired product. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure liquid chromatography (HPLC) and gas chromatography (GC) would be essential for monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

3-[[4-(2-Ethoxyphenyl)piperazin-1-yl]methyl]-9-ethylcarbazole can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

Scientific Research Applications

3-[[4-(2-Ethoxyphenyl)piperazin-1-yl]methyl]-9-ethylcarbazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological receptors, particularly in the central nervous system.

    Medicine: Investigated for its potential as a therapeutic agent in treating neurological and psychiatric disorders, such as depression and anxiety.

    Industry: Utilized in the development of new materials with specific electronic properties

Mechanism of Action

The mechanism of action of 3-[[4-(2-Ethoxyphenyl)piperazin-1-yl]methyl]-9-ethylcarbazole involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter receptors, particularly the alpha1-adrenergic receptors, which play a role in regulating mood and cognitive functions. The compound may modulate the activity of these receptors, leading to changes in neurotransmitter release and neuronal activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles
  • Trazodone
  • Naftopidil
  • Urapidil

Uniqueness

What sets 3-[[4-(2-Ethoxyphenyl)piperazin-1-yl]methyl]-9-ethylcarbazole apart from similar compounds is its unique combination of the piperazine and carbazole moieties, which may confer distinct pharmacological properties. This structural uniqueness allows for specific interactions with molecular targets that other compounds may not achieve .

Properties

IUPAC Name

3-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-9-ethylcarbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O/c1-3-30-24-10-6-5-9-22(24)23-19-21(13-14-25(23)30)20-28-15-17-29(18-16-28)26-11-7-8-12-27(26)31-4-2/h5-14,19H,3-4,15-18,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXTGBQVWMVWZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)C4=CC=CC=C4OCC)C5=CC=CC=C51
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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